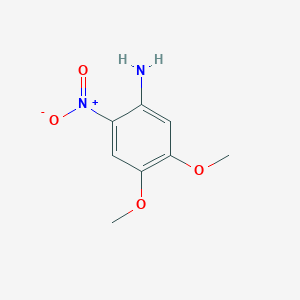

4,5-Dimethoxy-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAJFLKWQVYIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405272 | |

| Record name | 4,5-dimethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7595-31-5 | |

| Record name | 4,5-dimethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline (CAS 7595-31-5) for Drug Discovery and Development

This guide provides a comprehensive technical overview of 4,5-dimethoxy-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and critical applications, emphasizing the scientific rationale behind its use in the creation of complex bioactive molecules.

Introduction: The Strategic Importance of a Versatile Building Block

4,5-Dimethoxy-2-nitroaniline, identified by the CAS number 7595-31-5, is a substituted nitroaniline that serves as a pivotal precursor in organic synthesis. Its molecular architecture, featuring two electron-donating methoxy groups and an amino group, alongside an electron-withdrawing nitro group, imparts a unique reactivity profile. This specific arrangement of functional groups makes it an invaluable starting material for the synthesis of a variety of heterocyclic compounds, particularly those with established pharmacological activity. In the landscape of medicinal chemistry, intermediates like 4,5-dimethoxy-2-nitroaniline are the linchpins in the multi-step synthesis of active pharmaceutical ingredients (APIs), where precise control over molecular assembly is paramount.[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of 4,5-dimethoxy-2-nitroaniline are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 7595-31-5 | |

| Molecular Formula | C₈H₁₀N₂O₄ | |

| Molecular Weight | 198.18 g/mol | |

| Appearance | Yellow Solid | |

| Melting Point | 171 °C | |

| Boiling Point | 383.0±37.0 °C at 760 mmHg | |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol |

Safety and Handling

4,5-Dimethoxy-2-nitroaniline is classified as harmful and requires careful handling in a laboratory environment. The Globally Harmonized System (GHS) classifications highlight its potential hazards.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from light.

Synthesis and Mechanistic Rationale

The synthesis of 4,5-dimethoxy-2-nitroaniline is typically achieved through the electrophilic nitration of a suitably substituted aniline precursor. A logical and efficient starting material is 3,4-dimethoxyaniline.

The Chemistry of Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic aromatic substitution (EAS) reaction. The benzene ring of 3,4-dimethoxyaniline is highly activated towards EAS due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho-, para-directing groups. The positions ortho and para to the powerful amino group are C2, C4, and C6. The positions ortho and para to the two methoxy groups further influence the regioselectivity. The combined directing effects strongly favor substitution at the C2 and C6 positions. Due to steric hindrance from the adjacent amino group, substitution is highly favored at the C2 position.

To control the reaction and prevent over-oxidation of the highly activated ring by the nitrating agent, the amino group is often protected as an acetamide. This moderately deactivates the ring while still directing ortho-, para-, providing a more controlled reaction. The subsequent hydrolysis of the amide restores the amino group.

Caption: Synthetic workflow for 4,5-Dimethoxy-2-nitroaniline.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the nitration of activated anilines.[2][3][4]

Step 1: Acetylation of 3,4-Dimethoxyaniline

-

In a 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) in glacial acetic acid (50 mL).

-

To this solution, add acetic anhydride (7.8 mL, 81.6 mmol) dropwise with stirring at room temperature.

-

Heat the reaction mixture to 90°C and maintain for 2 hours.

-

Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide

-

In a 500 mL flask, add concentrated sulfuric acid (40 mL) and cool to 0°C in an ice-salt bath.

-

Slowly add the dried N-(3,4-dimethoxyphenyl)acetamide (from Step 1) in portions, ensuring the temperature does not exceed 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.0 mL, ~78 mmol) to concentrated sulfuric acid (10 mL) at 0°C.

-

Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis to 4,5-Dimethoxy-2-nitroaniline

-

Suspend the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (40 mL).

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 4,5-dimethoxy-2-nitroaniline.

Analytical Characterization

The identity and purity of the synthesized 4,5-dimethoxy-2-nitroaniline must be confirmed through standard analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets corresponding to the two methoxy groups will be present in the upfield region, and a broad singlet for the amine protons.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹).[5]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 198.18.

Predicted NMR Data

Based on the analysis of structurally similar compounds, the following are the predicted key NMR signals.[6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 | Singlet | Ar-H |

| ~6.3 | Singlet | Ar-H | |

| ~5.8 | Broad Singlet | -NH₂ | |

| ~3.9 | Singlet | -OCH₃ | |

| ~3.8 | Singlet | -OCH₃ | |

| ¹³C | ~150-155 | Singlet | C-O |

| ~140-145 | Singlet | C-O | |

| ~135-140 | Singlet | C-NH₂ | |

| ~125-130 | Singlet | C-NO₂ | |

| ~105-110 | Singlet | C-H | |

| ~95-100 | Singlet | C-H | |

| ~56 | Singlet | -OCH₃ | |

| ~55 | Singlet | -OCH₃ |

Application in the Synthesis of Bioactive Heterocycles: Benzimidazoles

4,5-Dimethoxy-2-nitroaniline is an excellent precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antiulcer properties.[7] A highly efficient method for this transformation is the one-pot reductive cyclization with an aldehyde.[8]

Reaction Rationale

This reaction proceeds through a tandem process. First, the nitro group of the starting material is reduced in situ to an amino group, forming a transient o-phenylenediamine derivative. This diamine then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the stable benzimidazole ring system. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose.[8]

Caption: Reductive cyclization of 4,5-dimethoxy-2-nitroaniline.

Detailed Experimental Protocol: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazole

This protocol is adapted from the general method described by Yang et al. for the synthesis of benzimidazoles from o-nitroanilines.[8]

-

To a solution of 4,5-dimethoxy-2-nitroaniline (1.0 g, 5.05 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 5.55 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask, add water (5 mL).

-

Heat the mixture to 70°C with stirring.

-

Add sodium dithionite (Na₂S₂O₄, 2.64 g, 15.15 mmol) in three portions over 30 minutes.

-

After the addition is complete, heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-5,6-dimethoxybenzimidazole.

Conclusion

4,5-Dimethoxy-2-nitroaniline is a strategically important chemical intermediate with a well-defined profile of properties and reactivity. Its synthesis via electrophilic nitration of 3,4-dimethoxyaniline is a robust and scalable process. The true value of this compound lies in its utility as a versatile building block for the construction of complex, biologically active molecules, particularly substituted benzimidazoles. The protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, accelerating the discovery of new therapeutic agents.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.

- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.

-

5-Fluoro-4-methoxy-2-nitroaniline: A Key Intermediate in Organic Synthesis and Pharmaceutical Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

-

Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. Available at: [Link]

-

The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 5-methoxy-2-nitroaniline. PrepChem.com. Available at: [Link]

-

A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. ResearchGate. Available at: [Link]

- Datani, R. H., Kini, S. G., & Mubeen, M. (2012).

- Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758.

-

Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. Available at: [Link]

- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.

- US5466871A - Process for preparing nitroaniline derivatives. Google Patents.

- Noto, R., et al. (2021).

-

Preparation of P-Nitroaniline. Scribd. Available at: [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

-

4,5-Dimethoxy-2-nitrobenzhydrol. ResearchGate. Available at: [Link]

- El-Rashedy, A., et al. (2024). Recent Trends on Synthesis of Benzimidazoles. Journal of Modern Oncology, 22(2).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitroaniline is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly in the realm of pharmaceuticals. Its unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline scaffold imparts a rich chemical reactivity, making it a valuable intermediate for the construction of heterocyclic systems and other pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethoxy-2-nitroaniline, detailed spectral analysis, a plausible synthetic route, and a discussion of its applications in drug discovery and development.

Chemical Identity and Physical Properties

IUPAC Name: 4,5-Dimethoxy-2-nitroaniline[1][2] Synonyms: 4,5-Dimethoxy-2-nitrobenzenamine, 4-Amino-5-nitroveratrole[3][4] CAS Number: 7595-31-5[1][2][3] Molecular Formula: C₈H₁₀N₂O₄[3][5] Molecular Weight: 198.18 g/mol [3][5]

4,5-Dimethoxy-2-nitroaniline typically presents as a yellow to orange solid.[3][6] A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Appearance | Yellow to Orange Solid | [3][6] |

| Melting Point | 171-176 °C | [4][6] |

| Boiling Point | 383.0 ± 37.0 °C (Predicted) | [4][6] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol. | [3] |

| pKa | 0.57 ± 0.25 (Predicted) | [6] |

Spectral Analysis

A thorough understanding of the spectral characteristics of 4,5-Dimethoxy-2-nitroaniline is essential for its identification and for monitoring reactions in which it is a participant.

¹H NMR Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at the C-3 position, being ortho to the electron-withdrawing nitro group, would appear further downfield. The proton at the C-6 position, flanked by two electron-donating methoxy groups, would be more shielded and appear upfield.

-

Methoxy Protons: Two distinct singlets for the two methoxy groups would be observed, likely in the range of δ 3.8-4.0 ppm.

-

Amine Protons: A broad singlet corresponding to the two amine protons would also be present, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each of the eight carbon atoms in 4,5-Dimethoxy-2-nitroaniline is in a unique chemical environment, and thus eight distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: The six aromatic carbons would resonate in the range of δ 100-160 ppm. The carbons attached to the oxygen of the methoxy groups (C-4 and C-5) and the carbon bearing the nitro group (C-2) would be the most deshielded. The carbon attached to the amino group (C-1) would also be significantly affected. The carbons bearing a hydrogen atom (C-3 and C-6) would appear at higher field strengths.

-

Methoxy Carbons: The two methoxy carbons would give rise to signals in the aliphatic region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-Dimethoxy-2-nitroaniline is dominated by the characteristic vibrations of its functional groups.

Principal IR Absorption Bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): The nitro group exhibits two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[7]

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the methoxy groups will give rise to strong absorptions in the fingerprint region, typically around 1270–1230 cm⁻¹ for the aryl-O stretch.[8]

-

N-H Bending: The scissoring vibration of the primary amine group is expected in the region of 1590-1650 cm⁻¹.

Synthesis of 4,5-Dimethoxy-2-nitroaniline

A plausible and efficient laboratory-scale synthesis of 4,5-Dimethoxy-2-nitroaniline can be adapted from the nitration of related dimethoxybenzene derivatives. A common starting material is 1,2-dimethoxybenzene (veratrole). The synthesis involves a two-step process: nitration followed by amination. A more direct route involves the nitration of a protected aniline derivative. Below is a conceptual workflow for the synthesis.

Caption: Synthetic workflow for 4,5-Dimethoxy-2-nitroaniline.

Experimental Protocol (Proposed)

Step 1: Acetylation of 3,4-Dimethoxyaniline

-

Dissolve 3,4-dimethoxyaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for a specified period to ensure complete acetylation.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-(3,4-dimethoxyphenyl)acetamide.

-

Filter, wash the solid with water, and dry.

Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide

-

Carefully dissolve the N-(3,4-dimethoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature. The regioselectivity of the nitration is directed by the activating acetamido and methoxy groups to the position ortho to the acetamido group.

-

After the addition is complete, allow the reaction to stir at a low temperature for a period of time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

-

Filter, wash the solid with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide

-

Suspend the N-(4,5-dimethoxy-2-nitrophenyl)acetamide in an aqueous acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).

-

Heat the mixture to reflux to hydrolyze the acetamido group.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4,5-Dimethoxy-2-nitroaniline.

-

Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 4,5-Dimethoxy-2-nitroaniline is governed by the interplay of its three functional groups. The amino group is a nucleophilic site and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, which opens up pathways to form various heterocyclic compounds like benzimidazoles. The aromatic ring is activated by the methoxy and amino groups and can undergo electrophilic substitution, although the positions are strongly directed.

This compound is a valuable precursor in the synthesis of pharmacologically active molecules. For instance, it has been identified as a key intermediate in the synthesis of analogs of the antimalarial drug Primaquine.[4] The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable side chain.

Sources

- 1. rsc.org [rsc.org]

- 2. 4,5-Dimethoxy-2-nitroaniline | C8H10N2O4 | CID 4653152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 4,5-Dimethoxy-2-nitroaniline | 7595-31-5 | FD22175 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 4,5-Dimethoxy-2-nitroaniline , 98% , 7595-31-5 - CookeChem [cookechem.com]

- 7. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4,5-Dimethoxy-2-nitroaniline molecular formula C8H10N2O4

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline (C₈H₁₀N₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4,5-Dimethoxy-2-nitroaniline (CAS No. 7595-31-5), a pivotal chemical intermediate in the synthesis of complex organic molecules. With the molecular formula C₈H₁₀N₂O₄, this compound, also known as 4-Amino-5-nitroveratrole, serves as a versatile building block, particularly in the pharmaceutical industry for the development of heterocyclic compounds and active pharmaceutical ingredients (APIs). This document delves into its physicochemical properties, spectroscopic profile, detailed synthesis protocols, key chemical reactions, and critical safety and handling procedures, offering a holistic resource for laboratory and development applications.

Molecular Profile and Physicochemical Properties

4,5-Dimethoxy-2-nitroaniline is a substituted aniline carrying two methoxy groups and a nitro group on the benzene ring. These functional groups dictate its reactivity, solubility, and utility as a precursor. The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment that influences its role in electrophilic and nucleophilic substitution reactions.

Chemical Structure

Caption: Molecular Structure of 4,5-Dimethoxy-2-nitroaniline.

Physicochemical Data Summary

The key physical and chemical properties of 4,5-Dimethoxy-2-nitroaniline are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7595-31-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| IUPAC Name | 4,5-dimethoxy-2-nitroaniline | |

| Synonyms | 4-Amino-5-nitroveratrole, 4,5-Dimethoxy-2-nitro-benzenamine | [1][3] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 175.0 °C | [1] |

| Boiling Point | 383.0 °C | [1] |

| Flash Point | 185.4 °C | [1] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [3] |

| Storage | Store at room temperature (10°C - 25°C) in a tightly closed container | [1][4] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in research and drug development. The following section outlines the expected spectroscopic data for 4,5-Dimethoxy-2-nitroaniline, providing a reference for sample validation.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (δ 6.0-8.0 ppm). The proton ortho to the nitro group will be further downfield than the proton ortho to the amine. - Methoxy Protons: Two sharp singlets, each integrating to 3H, typically in the δ 3.8-4.0 ppm range. - Amine Protons: A broad singlet (exchangeable with D₂O) integrating to 2H, typically in the δ 4.0-6.0 ppm range, position dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). Carbons attached to oxygen (methoxy groups) and the nitro group will be significantly deshielded. - Methoxy Carbons: Two signals in the aliphatic region, typically around δ 55-60 ppm. |

| Infrared (IR) | - N-H Stretching: Two distinct bands for the primary amine in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). - C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹. - N=O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O Stretching: Strong bands for the aryl-alkyl ether linkages around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 198.06, corresponding to the molecular formula C₈H₁₀N₂O₄.[5] - Fragmentation: Expect fragmentation patterns involving the loss of nitro (-NO₂) and methoxy (-OCH₃) groups. |

Synthesis Methodology: A Guided Protocol

The synthesis of 4,5-Dimethoxy-2-nitroaniline is not commonly detailed as a final product but as a crucial intermediate. The most logical and field-proven approach involves a three-step process starting from the commercially available 3,4-dimethoxyaniline. This process leverages a protection-nitration-deprotection strategy, which is a standard and reliable method for controlling regioselectivity in the nitration of activated aromatic amines.[6][7]

Synthesis Workflow

Caption: A typical three-step synthesis workflow for 4,5-Dimethoxy-2-nitroaniline.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies for similar aniline derivatives.[6][7]

Step 1: Protection of the Amine Group (Acetylation)

-

Rationale: The amino group is a strong activating group, which can lead to uncontrolled oxidation and multiple nitration products. Protecting it as an acetamide moderates its activating effect and ensures nitration occurs at the desired position (ortho to the amine).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(3,4-dimethoxyphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

-

Step 2: Nitration of the Protected Intermediate

-

Rationale: The nitration is performed at a low temperature to prevent side reactions and control the exotherm. The acetamido group directs the incoming nitro group to the ortho position that is not sterically hindered by the adjacent methoxy group.

-

Procedure:

-

Carefully add the dried N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) in small portions to concentrated sulfuric acid at 0-5°C. Stir until fully dissolved.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature is maintained below 10°C.

-

Stir the reaction mixture at 0-5°C for 2-3 hours.

-

Slowly pour the reaction mass onto crushed ice. The product, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 3: Deprotection (Hydrolysis)

-

Rationale: The final step removes the acetyl protecting group to regenerate the free amine, yielding the target molecule. Acid-catalyzed hydrolysis is a common and effective method.

-

Procedure:

-

Suspend the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it into ice water.

-

Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to precipitate the final product.

-

Collect the yellow solid of 4,5-Dimethoxy-2-nitroaniline by vacuum filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol or methanol for purification.

-

Key Reactions and Applications in Drug Development

The primary value of 4,5-Dimethoxy-2-nitroaniline lies in its role as a precursor to 1,2-diamino-4,5-dimethoxybenzene. This transformation is a gateway to synthesizing a wide range of heterocyclic compounds.

Catalytic Reduction of the Nitro Group

The most critical reaction is the reduction of the nitro group to a primary amine. This creates an ortho-phenylenediamine moiety, which is a classic building block for heterocycles.

-

Reaction: 4,5-Dimethoxy-2-nitroaniline → 1,2-Diamino-4,5-dimethoxybenzene

-

Methodology: This reduction can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.[8]

Application as a Pharmaceutical Intermediate

The resulting 1,2-diamino-4,5-dimethoxybenzene is a key intermediate in the synthesis of several pharmacologically active molecules.

-

Prazosin Analogs: While the direct synthesis of Prazosin starts from a different isomer, the diamine derived from 4,5-Dimethoxy-2-nitroaniline is a structural component of many related quinazoline-based compounds.[11][12] These compounds are investigated as α1-adrenoreceptor antagonists for treating hypertension and benign prostatic hyperplasia.[12][13]

-

Antimalarial Agents: The 2-nitroaniline scaffold is used to synthesize Primaquine analogs, which are promising compounds with high antimalarial activity and potentially lower toxicity.[14]

-

Other Bioactive Molecules: The compound has been investigated for its own potential biological activities, including antimalarial, anti-leishmania, and antibacterial effects, likely due to its ability to generate reactive oxygen species or interfere with cellular synthesis pathways.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling 4,5-Dimethoxy-2-nitroaniline. The compound is classified with several hazards that require careful management.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c887220695="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[2] |

Recommended Safety and Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed and packed with an inert gas if possible.[4]

Conclusion

4,5-Dimethoxy-2-nitroaniline is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for advanced organic synthesis, particularly in the pharmaceutical sector. A thorough understanding of its synthesis, key reactions—especially the reduction of its nitro group—and stringent adherence to safety protocols are crucial for its effective and safe utilization in research and development. This guide serves as a foundational resource for professionals aiming to leverage the synthetic potential of this important molecule.

References

-

Mol-Instincts. Cas no 6268-05-9 (N-(4-Amino-2,5-dimethoxyphenyl)benzamide). [Link]

-

ChemWhat. CI 37155 CAS#: 6268-05-9. [Link]

-

PubChem. 4,5-Dimethoxy-2-nitroaniline | C8H10N2O4 | CID 4653152. [Link]

-

CAS Common Chemistry. 4-Benzoylamino-2,5-dimethoxyaniline. [Link]

-

Patil, D. A., et al. Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. [Link]

-

ResearchGate. Reported routes for synthesis of Prazosin. [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. [Link]

-

Grolik, J., et al. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. [Link]

- Eureka | Patsnap. Preparation method of 4-methoxy-2-nitroaniline.

-

Minarini, A., et al. Recent advances in the design and synthesis of prazosin derivatives. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. 2,5-Dimethoxy-4-nitroaniline | C8H10N2O4 | CID 80581. [Link]

-

National Institutes of Health (NIH). Critical review on the chemical reduction of nitroaniline. [Link]

-

National Institutes of Health (NIH). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. [Link]

-

National Institutes of Health (NIH). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

-

The Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

ResearchGate. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

-

ResearchGate. The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH 2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane. [Link]

-

PubMed. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. [Link]

Sources

- 1. 4,5-Dimethoxy-2-nitroaniline | 7595-31-5 | FD22175 [biosynth.com]

- 2. 4,5-Dimethoxy-2-nitroaniline | C8H10N2O4 | CID 4653152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Buy Online CAS Number 7595-31-5 - TRC - 4,5-Dimethoxy-2-nitroaniline | LGC Standards [lgcstandards.com]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. Critical review on the chemical reduction of nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent advances in the design and synthesis of prazosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jagiellonian University Repository [ruj.uj.edu.pl]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Cornerstone of Kinase Inhibitor Synthesis: An In-depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline

For researchers, medicinal chemists, and professionals in drug development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. Among these, 4,5-Dimethoxy-2-nitroaniline, with a molecular weight of 198.18 g/mol , stands out as a pivotal building block, particularly in the synthesis of targeted cancer therapies such as kinase inhibitors. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in the creation of advanced pharmaceuticals.

Introduction: The Strategic Importance of 4,5-Dimethoxy-2-nitroaniline

4,5-Dimethoxy-2-nitroaniline (CAS No: 7595-31-5) is an aromatic amine that features a strategically functionalized benzene ring.[1] The presence of two methoxy groups, a nitro group, and an amino group provides a versatile scaffold for a variety of chemical transformations. This unique arrangement of functional groups makes it an invaluable precursor in multi-step organic syntheses, most notably in the construction of the core structures of several kinase inhibitors. The electron-donating methoxy groups and the electron-withdrawing nitro group influence the reactivity of the aromatic ring, allowing for selective modifications that are crucial in the synthesis of complex drug molecules.

Synthesis of 4,5-Dimethoxy-2-nitroaniline: A Guided Protocol

The synthesis of 4,5-Dimethoxy-2-nitroaniline is typically achieved through the nitration of a readily available starting material, 3,4-dimethoxyaniline. The following protocol outlines a standard laboratory procedure, emphasizing the critical control parameters for achieving high yield and purity.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitroaniline

Materials:

-

3,4-Dimethoxyaniline

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

Step 1: Acetylation of 3,4-Dimethoxyaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(3,4-dimethoxyphenyl)acetamide.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide

-

Carefully add the dried N-(3,4-dimethoxyphenyl)acetamide in portions to concentrated sulfuric acid, keeping the temperature below 20 °C.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4,5-dimethoxy-2-nitroacetanilide.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 4,5-dimethoxy-2-nitroacetanilide

-

Suspend the dried 4,5-dimethoxy-2-nitroacetanilide in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

The product, 4,5-Dimethoxy-2-nitroaniline, will precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the final product.

Analytical Characterization: A Validating System

The identity and purity of synthesized 4,5-Dimethoxy-2-nitroaniline are confirmed through a suite of analytical techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | Spectral data reveals characteristic peaks corresponding to the aromatic protons and the methoxy groups. |

| ¹³C NMR | The carbon spectrum shows distinct signals for the aromatic carbons, methoxy carbons, and the carbons bearing the amino and nitro groups. |

| FT-IR | The infrared spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy groups. |

| Mass Spec. | The mass spectrum confirms the molecular weight of 198.18 g/mol , with a prominent molecular ion peak. |

Note: Specific peak assignments for NMR and IR are highly dependent on the solvent and instrument used and should be referenced from authenticated sources.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of 4,5-Dimethoxy-2-nitroaniline is realized in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A prime example is its role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2][3]

Role in the Synthesis of Bosutinib

In the synthesis of Bosutinib, 4,5-Dimethoxy-2-nitroaniline serves as a precursor to a key quinoline intermediate. The synthesis of a related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one, is achieved through the nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one.[2] This nitro-intermediate is then catalytically reduced to the corresponding amine, which subsequently undergoes a cyclization reaction to form the quinoline core of Bosutinib.[2][3]

Safety and Handling

4,5-Dimethoxy-2-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4,5-Dimethoxy-2-nitroaniline is more than just a chemical compound; it is a critical enabler in the development of sophisticated and targeted therapeutics. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any researcher or drug development professional working at the forefront of pharmaceutical innovation. The continued exploration of the synthetic utility of 4,5-Dimethoxy-2-nitroaniline and its derivatives will undoubtedly lead to the discovery of new and more effective medicines.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). New Synthetic Process for Bosutinib. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, T., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 19(10), 15957-15966. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Structure, and Application of 4,5-Dimethoxy-2-nitroaniline

Abstract: 4,5-Dimethoxy-2-nitroaniline is a pivotal chemical intermediate, particularly valued in the synthesis of complex heterocyclic compounds for the pharmaceutical and dye industries. This guide provides an in-depth analysis of its core structural features, validated synthesis protocols, comprehensive spectroscopic characterization, and key applications. By integrating theoretical principles with practical methodologies, this document serves as a technical resource for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties

4,5-Dimethoxy-2-nitroaniline is a substituted aniline featuring two methoxy groups and a nitro group on the benzene ring. These functional groups dictate its chemical reactivity, solubility, and spectroscopic behavior.

| Property | Value | Source |

| CAS Number | 7595-31-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄ | [2] |

| Molecular Weight | 198.18 g/mol | [1][2] |

| Appearance | Crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [4] |

| IUPAC Name | 4,5-dimethoxy-2-nitroaniline | [2] |

Synthesis of 4,5-Dimethoxy-2-nitroaniline

The principal synthesis route involves the regioselective nitration of a protected precursor derived from 1,2-dimethoxybenzene (veratrole). An amino group is a strong activating group for electrophilic aromatic substitution, making direct nitration of the corresponding aniline challenging to control. Therefore, a multi-step synthesis involving protection, nitration, and deprotection is often employed for a higher yield of the desired isomer.

Synthesis Workflow Rationale

The synthesis pathway is designed to control the position of the incoming nitro group. The methoxy groups at positions 1 and 2 of the benzene ring are ortho-, para-directing. Nitration of 1,2-dimethoxybenzene would lead to a mixture of products. By starting with an aniline derivative and protecting the amine, the reaction can be better controlled.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4,5-Dimethoxy-2-nitroaniline.

Detailed Experimental Protocol

Step 1: Protection of 4,5-Dimethoxyaniline

-

Dissolve 4,5-dimethoxyaniline in a suitable solvent like dichloromethane.

-

Add a protecting agent, such as acetic anhydride, and a base like pyridine.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the protected intermediate, N-(4,5-dimethoxyphenyl)acetamide.

Step 2: Nitration

-

Dissolve the protected aniline in concentrated sulfuric acid under ice-cooling.

-

Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining a low temperature.[5]

-

Allow the reaction to proceed until completion.

-

Carefully quench the reaction by pouring it into ice water and neutralize to precipitate the nitrated product.

-

Filter and wash the solid to obtain N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

Step 3: Deprotection

-

Reflux the nitrated intermediate in an acidic or basic solution (e.g., aqueous HCl or NaOH) to hydrolyze the amide.

-

Cool the reaction mixture and neutralize to precipitate the final product, 4,5-dimethoxy-2-nitroaniline.

-

Filter, wash with water, and dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Structural Elucidation

The structure of 4,5-Dimethoxy-2-nitroaniline is confirmed through a combination of spectroscopic methods that probe the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The two aromatic protons will appear as singlets due to their isolation from other protons. The amine protons will likely appear as a broad singlet, and the two methoxy groups will each give a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicating their electronic environment (aromatic, methoxy).

| ¹H NMR Data (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.5 | Singlet | 1H | H-3 |

| Aromatic-H | ~6.5 | Singlet | 1H | H-6 |

| Amine-H | ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| Methoxy-H | ~3.9 | Singlet | 3H | -OCH₃ |

| Methoxy-H | ~3.8 | Singlet | 3H | -OCH₃ |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

| IR Absorption Data | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000-3100 | Ar-H |

| C-H Stretch (Aliphatic) | 2850-3000 | -OCH₃ |

| N-O Stretch (Asymmetric) | 1500-1550 | Nitro (-NO₂)[7] |

| N-O Stretch (Symmetric) | 1300-1350 | Nitro (-NO₂) |

| C-O Stretch | 1000-1300 | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198.[8] Common fragmentation patterns would involve the loss of the nitro group (NO₂) or methoxy group (CH₃O).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. For the related compound 4-methoxy-2-nitroaniline, the crystal system has been determined to be orthorhombic.[9][10]

Applications in Drug Development and Chemical Synthesis

4,5-Dimethoxy-2-nitroaniline is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its functional groups.[11] The nitro group can be reduced to an amine, and the existing amine can be diazotized, allowing for a wide range of subsequent transformations.

Role as a Pharmaceutical Intermediate

This compound is a precursor in the synthesis of various pharmaceutically active molecules and complex heterocyclic systems. Aromatic nitro compounds are significant in the development of drugs for various conditions.[12][13] The presence of the dimethoxy and nitroaniline moieties allows for the construction of molecular architectures found in certain therapeutic agents.[14]

Example Synthetic Application Pathway

Caption: General application of 4,5-Dimethoxy-2-nitroaniline in synthesis.

Safety and Handling

4,5-Dimethoxy-2-nitroaniline is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[15] It causes skin and serious eye irritation.[16][17]

-

Precautions: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16][17] If on skin, wash with plenty of soap and water.[16] If swallowed or inhaled, seek immediate medical attention.

Conclusion

4,5-Dimethoxy-2-nitroaniline is a compound of significant interest in synthetic chemistry. Its well-defined structure, characterized by multiple spectroscopic techniques, combined with its versatile reactivity, makes it a crucial intermediate for the synthesis of higher-value products, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- FUJIFILM Wako Chemicals. (2023, March 28). SAFETY DATA SHEET: 4,5-Dimethoxy-2-nitroaniline.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Methoxy-2-nitroaniline.

- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4,5-Dimethyl-2-nitroaniline.

- Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET: 4,5-Dimethoxy-2-nitroaniline.

- Liu, X., et al. (2013). Electronic Supplementary Information. Catalysis Science & Technology, 3, 3200. The Royal Society of Chemistry.

- Santa Cruz Biotechnology. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline.

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 752-766.

-

PubChem. (n.d.). 4,5-Dimethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- SIELC Technologies. (2018, February 16). 4-Methoxy-2-nitroaniline.

-

ResearchGate. (n.d.). Photograph of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

- ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.

- BLDpharm. (n.d.). 856972-65-1|4-Chloro-6-(methoxymethyl)pyrimidin-2-amine.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- Pharmaffiliates. (n.d.). CAS No : 7595-31-5 | Product Name : 4,5-Dimethoxy-2-nitroaniline.

-

NIST. (n.d.). 4,5-Dichloro-2-nitroaniline. NIST WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

AtmMolecule. (n.d.). 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4,5-Dimethoxy-2-nitroaniline | C8H10N2O4 | CID 4653152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dimethoxy-4-nitroaniline | C8H10N2O4 | CID 80581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chempanda.com [chempanda.com]

- 12. mdpi.com [mdpi.com]

- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

This guide provides an in-depth exploration of 4,5-dimethoxy-2-nitroaniline (CAS No. 7595-31-5), a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in experimental causality and validated protocols. We will dissect its synthesis, analytical characterization, and critical role as a precursor to quinazoline-based kinase inhibitors, which form the backbone of numerous targeted therapies.

Core Compound Profile: Physicochemical and Safety Data

A foundational understanding of a compound begins with its fundamental properties and associated safety protocols. 4,5-Dimethoxy-2-nitroaniline, also known as 4-Amino-5-nitroveratrole, is a yellow solid at room temperature.[1] Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline framework, imparts unique reactivity that is highly valuable in heterocyclic synthesis.

The data presented below is consolidated from authoritative chemical suppliers and databases. Adherence to the outlined safety protocols is mandatory for laboratory handling.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dimethoxy-2-nitroaniline | [2] |

| Synonyms | 4,5-dimethoxy-2-nitrophenylamine, 4-Amino-5-nitroveratrole | [1][3][4] |

| CAS Number | 7595-31-5 | [1][3][5] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 198.18 g/mol | [2][3][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 175 °C | [4] |

| Boiling Point | 383 °C | [4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [1] |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |

| GHS Hazard Class | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [2][6][7] |

Safety Directive: Handling of 4,5-dimethoxy-2-nitroaniline requires standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6][8] In case of exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[6]

Synthesis Pathway and Experimental Protocol

The synthesis of 4,5-dimethoxy-2-nitroaniline is a multi-step process that demands precise control over reaction conditions to ensure regioselectivity and high yield. A common and logical synthetic route commences with the nitration of the commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[9] The resulting nitrobenzaldehyde is then converted to the target aniline.

Caption: Synthetic workflow from veratraldehyde to 4,5-dimethoxy-2-nitroaniline.

Protocol 2.1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde from Veratraldehyde

This protocol is based on established methods for the nitration of activated aromatic aldehydes.[10] The electron-donating methoxy groups activate the benzene ring, directing the electrophilic nitration primarily to the ortho and para positions. The position ortho to one methoxy group and meta to the other is sterically and electronically favored for nitration.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water (deionized)

-

Toluene

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

Procedure:

-

Reaction Setup: In a flask submerged in an ice-water bath, add 135 g of 3,4-dimethoxybenzaldehyde.

-

Nitration: While maintaining the temperature at approximately 10°C, slowly add 500 ml of concentrated nitric acid with continuous stirring. The slow addition and temperature control are critical to prevent over-nitration and side reactions.

-

Reaction Time: Allow the reaction to stir at 10°C for 20 hours.[10]

-

Quenching: Pour the reaction mixture slowly into 3 liters of ice water. This will precipitate the crude product.

-

Filtration: Collect the resulting crystals by vacuum filtration.

-

Workup and Purification:

-

Dissolve the crystals in a solvent mixture of 8 liters of toluene and 500 ml of ethyl acetate.

-

Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with brine.

-

Concentrate the solution to about 500 ml under reduced pressure.

-

-

Crystallization: Cool the concentrated solution to room temperature. The purified yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde will form and can be collected by filtration.[10]

Self-Validation Checkpoint: The identity and purity of the intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde (CAS 20357-25-9), should be confirmed by melting point analysis and spectroscopy (¹H NMR, IR) before proceeding.[11]

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the structural integrity of 4,5-dimethoxy-2-nitroaniline is paramount. A combination of spectroscopic techniques provides a definitive "fingerprint" of the molecule. The data below represents expected values based on the compound's structure and published data for analogous compounds.[12][13][14]

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic H (ortho to -NO₂) | ~7.5-7.7 ppm (s) | Deshielded by the electron-withdrawing nitro group. |

| Aromatic H (ortho to -NH₂) | ~6.3-6.5 ppm (s) | Shielded by the electron-donating amine and methoxy groups. | |

| -OCH₃ Protons | ~3.9-4.0 ppm (s, 6H) | Two distinct singlets or a single singlet for the six protons of the two methoxy groups. | |

| -NH₂ Protons | ~5.0-6.0 ppm (br s, 2H) | Broad singlet, chemical shift can vary with solvent and concentration. | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) | Characteristic for a primary amine. |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Indicates C-H bonds on the benzene ring. | |

| C-H Stretch (Aliphatic, -OCH₃) | 2850-2960 cm⁻¹ | Corresponds to the methyl groups of the ethers. | |

| NO₂ Stretch (Asymmetric) | 1500-1550 cm⁻¹ | Strong absorption due to the nitro group. | |

| NO₂ Stretch (Symmetric) | 1330-1370 cm⁻¹ | Strong absorption due to the nitro group. | |

| Mass Spec. | Molecular Ion (M⁺) | ~198.18 m/z | Corresponds to the molecular weight of the compound.[2][3] |

Application in Drug Development: A Gateway to Kinase Inhibitors

4,5-Dimethoxy-2-nitroaniline is not an end product but a critical starting material. Its primary utility in drug discovery is as a precursor for the synthesis of quinazolines, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[15][16] Specifically, it is instrumental in building the 6,7-dimethoxy-4-anilinoquinazoline core found in many potent tyrosine kinase inhibitors.[16][17]

Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[18][19] Inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR) can block these aberrant signals, halting cancer cell proliferation and survival.[20]

The journey from 4,5-dimethoxy-2-nitroaniline to a functional kinase inhibitor involves a key sequence of transformations.

Caption: General workflow for synthesizing a 4-anilinoquinazoline kinase inhibitor core.

Protocol 4.1: Reductive Cyclization to form the Quinazolinone Core

This protocol details the critical first two steps of the application workflow: the reduction of the nitro group followed by cyclization to form the quinazolinone ring system. The choice of reducing agent is key; reagents like tin(II) chloride or catalytic hydrogenation are effective for selectively reducing the nitro group without affecting other functionalities.[21][22]

Materials:

-

4,5-Dimethoxy-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Formic Acid

-

Sodium Hydroxide (NaOH) solution

Procedure:

Part A: Reduction of the Nitro Group

-

Reaction Setup: Suspend 4,5-dimethoxy-2-nitroaniline in ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise to the stirred suspension. The amount of SnCl₂ should be in stoichiometric excess (typically 3-4 equivalents). The reaction is exothermic and may require cooling to maintain control.

-

Reaction Completion: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture and neutralize it carefully with a concentrated NaOH solution to precipitate tin salts. The resulting 1,2-diamino-4,5-dimethoxybenzene is often carried forward to the next step without complete purification due to its instability.

Part B: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one

-

Reaction Setup: To the crude diamine from the previous step, add formic acid.

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The formic acid serves as the source for the C2 carbon of the quinazoline ring.

-

Precipitation and Isolation: Upon cooling, the quinazolinone product will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with water, and dried.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 6,7-dimethoxyquinazolin-4(3H)-one.

Self-Validation Checkpoint: The final quinazolinone product should be characterized by ¹H NMR and Mass Spectrometry to confirm the successful formation of the heterocyclic ring system. This intermediate is the direct precursor for chlorination and subsequent SNAr reaction to generate the final library of kinase inhibitors.[17][23]

References

- 1. usbio.net [usbio.net]

- 2. 4,5-Dimethoxy-2-nitroaniline | C8H10N2O4 | CID 4653152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4,5-Dimethoxy-2-nitroaniline | 7595-31-5 | FD22175 [biosynth.com]

- 5. 7595-31-5|4,5-Dimethoxy-2-nitroaniline|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 22. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for 4,5-Dimethoxy-2-nitroaniline like 4-Amino-5-nitroveratrole

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline: Nomenclature, Synthesis, and Applications in Pharmaceutical R&D

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-nitroaniline (CAS No. 7595-31-5), a key organic intermediate in the fine chemical and pharmaceutical industries. For researchers, scientists, and drug development professionals, precise identification, handling, and application of such building blocks are paramount. This document delineates the compound's various synonyms, including 4-Amino-5-nitroveratrole, and details its physicochemical properties, representative synthetic pathways, analytical characterization methods, and critical applications. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging this versatile molecule in complex organic synthesis and drug discovery workflows.

Chemical Identity and Nomenclature

Accurate identification of chemical entities is the foundation of reproducible scientific research. 4,5-Dimethoxy-2-nitroaniline is known by several synonyms across commercial and academic databases. Understanding this nomenclature is crucial for exhaustive literature searches and procurement.

One of the most common synonyms, 4-Amino-5-nitroveratrole, highlights its structural relationship to veratrole (1,2-dimethoxybenzene). The compound is systematically named as a derivative of aniline or benzenamine.

Caption: Hierarchical relationship of primary name and key synonyms.

The definitive identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 7595-31-5[1][2][3][4][5][6] |

| IUPAC Name | 4,5-dimethoxy-2-nitroaniline[7] |

| Synonyms | 4-Amino-5-nitroveratrole, 4,5-dimethoxy-2-nitrophenylamine, 4,5-Dimethoxy-2-nitro-benzenamine[1][2] |

| Molecular Formula | C₈H₁₀N₂O₄[1][2][7] |

| Molecular Weight | 198.18 g/mol [1][2][7] |

| EC Number | 850-572-8[7] |

| InChI | InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3[7][8] |

| SMILES | COC1=CC(N)=C(C=C1OC)[O-][3][8] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is a prerequisite for its safe handling, storage, and use in experimental design.

Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Appearance | Yellow to Brown Solid/Powder | [1][9] |

| Melting Point | 138 - 143 °C | [9] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [1] |

| Storage | Room temperature, in a dark, dry, well-ventilated place under an inert atmosphere | [3][9][10] |

GHS Hazard Summary:

4,5-Dimethoxy-2-nitroaniline is classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn during handling.[9][10] All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | Statement | GHS Pictogram |